5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of dichloroquinoline and bromomethoxybenzene sulfonate groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate typically involves a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate
- 5,7-Dichloroquinolin-8-yl 4-bromo-3-propoxybenzenesulfonate
Uniqueness
5,7-Dichloroquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10BrCl2NO4S |
---|---|
Molecular Weight |
463.1 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H10BrCl2NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
InChI Key |
ACMBEIMJJRAVRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.